![molecular formula C13H14ClNO3 B082749 1-(4-Chlorobenzamido)cyclopentane-1-carboxylic acid CAS No. 15026-82-1](/img/structure/B82749.png)
1-(4-Chlorobenzamido)cyclopentane-1-carboxylic acid
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Description
The compound “1-(4-Chlorobenzamido)cyclopentane-1-carboxylic acid” is likely a derivative of cyclopentanecarboxylic acid, which is an organic compound with the formula C5H9CO2H . It is a colorless nonvolatile oil .
Synthesis Analysis
While specific synthesis methods for “1-(4-Chlorobenzamido)cyclopentane-1-carboxylic acid” are not available, cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . Another method involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Heterocyclic compounds containing nitrogen, such as triazoles, are significant in pharmaceutical chemistry due to their extensive range of biological activities. The benzylic position of the compound can be utilized in reactions to synthesize various heterocyclic scaffolds, which are crucial in drug discovery against diseases like cancer and microbial infections .
Development of Antimicrobial Agents
The structure of 1-(4-Chloro-benzoylamino)-cyclopentanecarboxylic acid can be modified to create derivatives that act as antimicrobial agents. The presence of the chlorobenzoyl group can be leveraged to enhance the compound’s ability to interact with bacterial cell walls, leading to potential new treatments for resistant strains of bacteria .
Organic Synthesis Reactions
This compound can serve as a precursor in organic synthesis reactions, particularly in nucleophilic substitution reactions. Its benzylic position is reactive and can undergo both SN1 and SN2 mechanisms, making it a versatile intermediate for synthesizing a wide array of organic molecules .
properties
IUPAC Name |
1-[(4-chlorobenzoyl)amino]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-10-5-3-9(4-6-10)11(16)15-13(12(17)18)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVQYHKJSJCHQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587716 |
Source
|
Record name | 1-(4-Chlorobenzamido)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzamido)cyclopentane-1-carboxylic acid | |
CAS RN |
15026-82-1 |
Source
|
Record name | 1-(4-Chlorobenzamido)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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